molecular formula C7H7F3O2 B8652476 (2-Methyl-5-(trifluoromethyl)furan-3-yl)methanol CAS No. 1452479-55-8

(2-Methyl-5-(trifluoromethyl)furan-3-yl)methanol

Cat. No. B8652476
M. Wt: 180.12 g/mol
InChI Key: VWFDMXXOFNZGNX-UHFFFAOYSA-N
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Patent
US09238639B2

Procedure details

To a mixture of ethyl 2-methyl-5-(trifluoromethyl)furan-3-carboxylate (720 mg) and THF (dry) (10 mL) was added lithium aluminum hydride (123 mg) at 0° C., and the mixture was stirred for 3 h. The mixture was quenched with EtOAc at 0° C. and 1N HCl was added to the mixture at same temperature. The organic layer was separated, washed successively with 1N HCl and brine, dried over MgSO4 and concentrated in vacuo to give title compound.
Quantity
720 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
123 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[O:3][C:4]([C:12]([F:15])([F:14])[F:13])=[CH:5][C:6]=1[C:7](OCC)=[O:8].[H-].[Al+3].[Li+].[H-].[H-].[H-]>C1COCC1>[CH3:1][C:2]1[O:3][C:4]([C:12]([F:14])([F:13])[F:15])=[CH:5][C:6]=1[CH2:7][OH:8] |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
720 mg
Type
reactant
Smiles
CC=1OC(=CC1C(=O)OCC)C(F)(F)F
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
123 mg
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was quenched with EtOAc at 0° C.
ADDITION
Type
ADDITION
Details
1N HCl was added to the mixture at same temperature
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed successively with 1N HCl and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CC=1OC(=CC1CO)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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